molecular formula C21H21ClN4O5S B2492097 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 871104-44-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2492097
CAS No.: 871104-44-8
M. Wt: 476.93
InChI Key: YNPAXSQCHPZAPL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, a methoxybenzenesulfonyl group, and an oxadiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce 4-chlorobenzohydrazide. This intermediate is subsequently cyclized with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting oxadiazole is then coupled with 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and antiviral tests.

  • Medicine: Potential therapeutic applications have been investigated, particularly in the treatment of tuberculosis and other infectious diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives

  • 4-methoxybenzenesulfonyl derivatives

  • Piperidine-4-carboxamide derivatives

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAXSQCHPZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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